2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Catalog No.
S12557482
CAS No.
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Product Name

2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

IUPAC Name

2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-14-7-9-16(10-8-14)13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

NHPUHORAFSVSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2

2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is an organic compound characterized by its acetamide structure, where a 4-methylphenyl group and a 2-phenylethyl group are attached to the nitrogen atom. Its molecular formula is C17H21NO, and it features a distinct arrangement that contributes to its chemical properties and biological activities. The compound is often studied in the context of medicinal chemistry due to its potential therapeutic applications.

The chemical behavior of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide can be explored through various reactions, primarily involving nucleophilic substitutions or acylation processes. For instance, the synthesis typically starts with 4-methylbenzaldehyde and phenylethylamine, which undergoes acylation to form the target compound. This reaction pathway illustrates the compound's reactivity, particularly in forming amide bonds.

The synthesis of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide can be achieved through several methods:

  • Acylation Reaction: This method involves reacting phenylethylamine with 4-methylbenzoyl chloride or an equivalent acylating agent.
  • Condensation Reaction: Starting from 4-methylbenzaldehyde and phenylethylamine, condensation leads to the formation of the desired amide through subsequent steps involving purification and crystallization .
  • Use of Catalysts: Enzymatic methods using lipases or other catalysts can facilitate the formation of amides under mild conditions, improving yields and selectivity.

The applications of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide extend into pharmaceutical development. Its potential use as an analgesic or anti-inflammatory agent makes it a candidate for further research in pain management therapies. Additionally, its unique structure may allow for modifications that enhance efficacy or reduce side effects in drug formulations.

Interaction studies of similar compounds suggest that 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide may interact with neurotransmitter systems, particularly those involved in pain signaling pathways. Investigating these interactions can provide insights into its pharmacodynamics and potential therapeutic benefits.

Several compounds share structural similarities with 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-Phenylethyl)acetamideContains a phenylethyl groupSimpler structure; less steric hindrance
4-Methyl-N-phenylacetamideContains a phenyl group at nitrogenFocused on analgesic properties
N-(2-Hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamideHydroxyl substitution on the ethylene chainPotentially increased solubility and reactivity

These compounds illustrate variations in substituents that can significantly influence biological activity and chemical behavior, highlighting the uniqueness of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide within this class of compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.146664230 g/mol

Monoisotopic Mass

253.146664230 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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